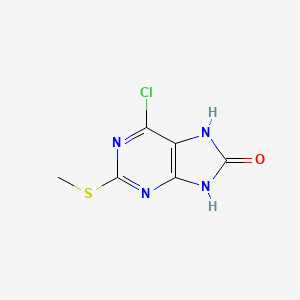
8H-Purin-8-one, 6-chloro-3,7-dihydro-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(methylthio)-3H-purin-8(7H)-one is a chemical compound belonging to the purine family. It has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The compound’s molecular formula is C6H5ClN4S, and it has a molecular weight of 200.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(methylthio)-3H-purin-8(7H)-one typically involves the chlorination of 2-(methylthio)purine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the purine ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(methylthio)-3H-purin-8(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted purines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
6-Chloro-2-(methylthio)-3H-purin-8(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylthio)-3H-purin-8(7H)-one involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect nucleic acid metabolism and protein synthesis .
Comparison with Similar Compounds
6-Chloro-2-(methylthio)-7H-purine: Shares a similar structure but differs in the position of the chlorine atom.
4-Pyrimidinamine, 6-chloro-2-(methylthio)-: Another related compound with a similar functional group arrangement.
Uniqueness: 6-Chloro-2-(methylthio)-3H-purin-8(7H)-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
8H-Purin-8-one, 6-chloro-3,7-dihydro-2-(methylthio)- is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₅H₃ClN₄O
- Molar Mass : 170.56 g/mol
- Density : Approximately 2.09 g/cm³ (predicted)
- pKa : 5.93 (predicted) .
The biological activity of 8H-Purin-8-one derivatives often involves interaction with key enzymes and receptors in cellular pathways. Notably, compounds in this class may act as inhibitors of:
- Dihydrofolate reductase (DHFR) : This enzyme is crucial in the synthesis of nucleotides and is a target for anticancer drugs.
- Tyrosine kinases : These enzymes are involved in signaling pathways that regulate cell division and growth. Inhibition can lead to reduced tumor growth and metastasis .
Anticancer Activity
Several studies have highlighted the anticancer potential of 8H-Purin derivatives:
- Cytotoxicity Testing :
- Mechanisms of Action :
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor:
- Dihydrofolate Reductase Inhibition :
Case Studies
Properties
CAS No. |
98138-76-2 |
|---|---|
Molecular Formula |
C6H5ClN4OS |
Molecular Weight |
216.65 g/mol |
IUPAC Name |
6-chloro-2-methylsulfanyl-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C6H5ClN4OS/c1-13-6-9-3(7)2-4(11-6)10-5(12)8-2/h1H3,(H2,8,9,10,11,12) |
InChI Key |
RGITUXUFEAFXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















